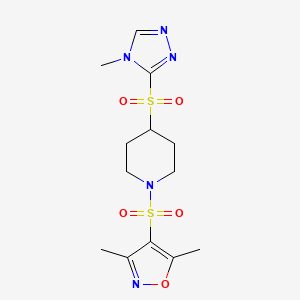
3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole" is a heterocyclic molecule that appears to be a derivative of isoxazole, a five-membered aromatic ring with oxygen and nitrogen atoms. This compound is likely to have biological activity given the presence of sulfonyl and triazolyl groups, which are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives has been explored in various studies. For instance, the aprotic decomposition of 5-amino-3,4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles, which can be further functionalized to create a variety of substituted isoxazoles . Another study describes the synthesis of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues, which were characterized using spectroscopic techniques and evaluated for their antimycobacterial activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. For example, the structure of one of the benzo[d]isoxazole derivatives was confirmed through single crystal XRD . The presence of sulfonyl and piperidinyl groups suggests that the compound may have multiple conformers or stereoisomers, which could be elucidated using NMR and X-ray crystallography.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The thioether moieties in some isoxazole compounds can be oxidized to sulfonylmethyl groups, and the carbomethoxy groups can be differentially derivatized to carboxamides . The compound , with its sulfonyl and triazolyl groups, may also participate in nucleophilic substitution reactions or serve as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their substituents. The presence of sulfonyl groups typically increases the solubility in water and may affect the compound's acidity or basicity. The antimycobacterial activity of some isoxazole derivatives has been reported, with minimum inhibitory concentrations ranging from 3.125 to >50 µg/mL . The toxicity of these compounds was also evaluated against mouse macrophage cell lines, indicating their potential for further drug development . The compound's reactivity and stability can be inferred from similar isoxazole derivatives, which show electrophilic character due to the inductive effect of the oxygen atom .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally related to "3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole" often focuses on their synthesis and characterization. For instance, the synthesis and molecular structure of a compound involving isoxazole and sulfonamide groups were detailed, emphasizing spectroscopic techniques and X-ray diffraction studies for structural confirmation. This compound exhibits both inter- and intramolecular hydrogen bonding, highlighting its potential for further chemical modification and application in medicinal chemistry (Naveen et al., 2015).
Molecular Structure Investigations
The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed through X-ray crystallography, Hirshfeld, and DFT calculations. These compounds show significant intermolecular interactions, which could be crucial for designing drugs with targeted properties (Shawish et al., 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds related to "this compound." For example, novel thiazolidinone derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal species, indicating their potential use as antimicrobial agents (Patel et al., 2012).
Anticancer Evaluation
The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, has been studied. Some compounds demonstrated promising results against various cancer cell lines, suggesting their potential as leads for developing new anticancer drugs (Turov, 2020).
Green Chemistry Applications
The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in pharmaceutical manufacturing, showcases the application of green chemistry principles. The modified synthesis process emphasizes reduced waste generation and improved efficiency, highlighting the environmental considerations in the chemical synthesis of related compounds (Gilbile et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling this compound . It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential uses. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent . Additionally, the compound’s unique structure could make it a useful building block in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
3,5-dimethyl-4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5S2/c1-9-12(10(2)23-16-9)25(21,22)18-6-4-11(5-7-18)24(19,20)13-15-14-8-17(13)3/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORQLIVZKVMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)
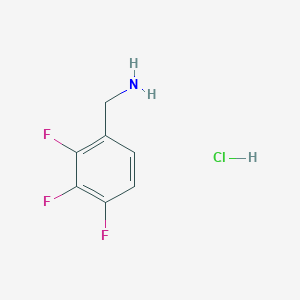
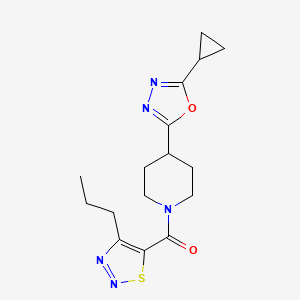
![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)


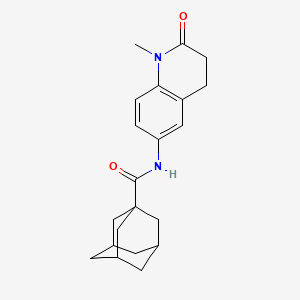

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)
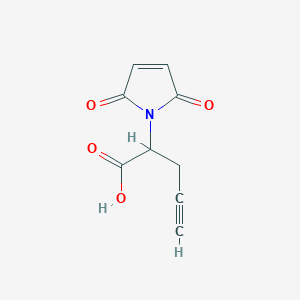
![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)
![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)